2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is an organic compound with the molecular formula C14H10Cl3NOS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with a suitable base, such as sodium hydroxide, to form the corresponding thiolate anion.
Nucleophilic Substitution: The thiolate anion then undergoes nucleophilic substitution with 2,3-dichloroacetyl chloride to form the desired product.
The reaction conditions generally include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress pathways.
Pathways Involved: It can modulate the activity of antioxidant enzymes and inhibit pro-inflammatory signaling pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
- **2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-4-6-10(7-5-9)20-8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUPBTVHPHSFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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